N-tert-butyl-1H-indazole-7-carboxamide

Description

BenchChem offers high-quality N-tert-butyl-1H-indazole-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-1H-indazole-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1H-indazole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDUXSGUYODZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-tert-butyl-1H-indazole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structure, physicochemical characteristics, and the experimental methodologies for their determination. While specific experimental data for some properties of this particular intermediate are not widely published, this guide synthesizes available information, including computed data and general experimental protocols, to provide a valuable resource for laboratory and development settings.

Introduction

N-tert-butyl-1H-indazole-7-carboxamide (CAS No. 1476776-76-7) is a crucial building block in the synthetic pathway of Niraparib, an orally active PARP inhibitor.[1][2] Niraparib is a targeted therapy approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3][4] The precise chemical structure and physical properties of its intermediates are of paramount importance in ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). Understanding these properties is fundamental for process optimization, formulation development, and quality control.

This guide delves into the core physical characteristics of N-tert-butyl-1H-indazole-7-carboxamide, providing a foundational understanding for its handling, characterization, and application in pharmaceutical synthesis.

Chemical Structure and Identifiers

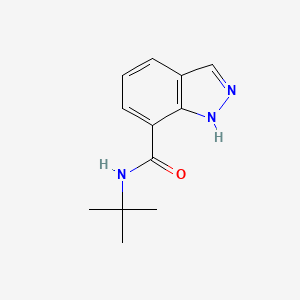

The molecular structure of N-tert-butyl-1H-indazole-7-carboxamide is characterized by an indazole core substituted with a tert-butyl carboxamide group at the 7-position.

Caption: Chemical structure of N-tert-butyl-1H-indazole-7-carboxamide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-tert-butyl-1H-indazole-7-carboxamide | [5] |

| CAS Number | 1476776-76-7 | [3][6][7] |

| Molecular Formula | C12H15N3O | [3][6][7][8] |

| Molecular Weight | 217.27 g/mol | [3][6][7][8] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 | [9] |

| InChI | InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) | [9] |

| InChIKey | WRDUXSGUYODZGR-UHFFFAOYSA-N | [9] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, safety, and quality control. The following table summarizes the known and predicted physical properties of N-tert-butyl-1H-indazole-7-carboxamide.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source & Notes |

| Appearance | Off-white to white powder | [8] |

| Melting Point | Data not available | Experimental value not found in searched literature. |

| Boiling Point | 465.6±18.0 °C (Predicted) | [10] |

| Solubility | Data not available | Specific experimental solubility values in various solvents were not found in the searched literature. General solubility is expected to be low in water and higher in organic solvents like DMF and DMSO. |

| Density | 1.174±0.06 g/cm3 (Predicted) | [10] |

| pKa | 12.55±0.40 (Predicted) | [11] |

| LogP (XLogP3) | 1.8 | [5] |

| Purity | ≥97% to 99.56% | [3][4][8] (As reported by various commercial suppliers) |

Experimental Methodologies for Physical Property Determination

The following sections detail the standard experimental protocols for determining the key physical properties of a solid compound like N-tert-butyl-1H-indazole-7-carboxamide. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline N-tert-butyl-1H-indazole-7-carboxamide is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a broad and erroneously high melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility data is crucial for reaction condition optimization, purification, and formulation.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of N-tert-butyl-1H-indazole-7-carboxamide is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the resulting solution is saturated.

-

Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

-

Filtration: Removes any undissolved microparticles that could interfere with the concentration measurement.

-

HPLC Quantification: Provides a highly sensitive and accurate method for determining the concentration of the dissolved solute.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the tert-butyl group protons, and signals for the N-H protons of the amide and indazole moieties. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 7-substituted indazole ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all 12 carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the indazole ring.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and indazole groups (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the amide group (around 1650 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (217.27). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic cleavages of the indazole carboxamide structure.

Synthesis Overview

N-tert-butyl-1H-indazole-7-carboxamide is synthesized via the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine.

Caption: Synthetic scheme for N-tert-butyl-1H-indazole-7-carboxamide.

A typical procedure involves dissolving 1H-indazole-7-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), followed by the addition of a coupling agent like 1,1'-carbonyldiimidazole (CDI). After activation of the carboxylic acid, tert-butylamine is added to the reaction mixture, which is then stirred until the reaction is complete. The product is typically isolated by precipitation with water followed by filtration and drying.

Conclusion

N-tert-butyl-1H-indazole-7-carboxamide is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Niraparib. This technical guide has provided a comprehensive overview of its known and predicted physical properties, along with standard experimental methodologies for their determination. While a lack of publicly available experimental data for certain properties presents a challenge, the information and protocols outlined herein provide a solid foundation for researchers and drug development professionals working with this important molecule. Adherence to rigorous experimental protocols is essential for obtaining accurate and reliable data to ensure the quality and consistency of the final pharmaceutical product.

References

-

PubChem. N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link][5][9]

-

High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. (2025, October 2). [Link][8][12]

-

Chemspon Bio-Tech Co., Ltd. N-tert-butyl-1H-indazole-7-carboxamide. [Link][6][7]

-

PubChem. N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

- Google Patents.

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

-

New Drug Approvals. Niraparib; MK 4827. [Link]

Sources

- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 2. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. N-(tert-butyl)-1H-indazole-7-carboxamide CAS#: 1476776-76-7 [m.chemicalbook.com]

- 7. N-tert-butyl-1H-indazole-7-carboxamide [chemspon.com]

- 8. N-(tert-butyl)-1H-indazole-7-carboxamide(1476776-76-7) 1H NMR spectrum [chemicalbook.com]

- 9. N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O | CID 47154069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indazole-7-carboxamide | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Chemical Structure Elucidation of N-tert-butyl-1H-indazole-7-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth walkthrough for the complete chemical structure elucidation of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] Moving beyond a simple listing of techniques, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section provides not only the theoretical underpinnings but also detailed, field-proven protocols and data interpretation strategies, designed to ensure scientific integrity and unequivocal structural confirmation.

Introduction: The Analytical Challenge

N-tert-butyl-1H-indazole-7-carboxamide (Molecular Formula: C₁₂H₁₅N₃O, Molecular Weight: 217.27 g/mol ) is a crucial building block in pharmaceutical synthesis.[1][2] Its unambiguous identification and structural verification are paramount for regulatory approval, process optimization, and ensuring the quality of the final active pharmaceutical ingredient (API). The core structure consists of a bicyclic indazole ring system, a carboxamide linker, and a sterically demanding tert-butyl group. This combination of aromatic and aliphatic moieties presents a perfect case study for a multi-pronged analytical approach to resolve key structural questions:

-

Regioisomerism: How can we definitively confirm the substitution pattern on the indazole ring, specifically that the carboxamide is at the 7-position?

-

Tautomerism: Does the indazole proton reside on N1 or N2, and how does this influence the spectroscopic data?

-

Conformation: What is the preferred spatial orientation of the tert-butyl group relative to the planar indazole ring?

This guide will address these questions systematically, demonstrating how a cohesive analytical strategy provides a self-validating framework for absolute structural confirmation.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Experience: Why HRMS First?

Starting with HRMS provides immediate, crucial information. It validates the molecular formula, which is the foundation upon which all subsequent spectroscopic interpretations are built. An accurate mass measurement within a tight tolerance (e.g., < 5 ppm) provides a high degree of confidence in the elemental composition, ruling out a vast number of alternative structures at the outset.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of N-tert-butyl-1H-indazole-7-carboxamide in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. ESI in positive ion mode is typically effective for indazole compounds, as the nitrogen atoms are readily protonated.

-

Instrument Parameters (Typical):

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5-4.5 kV

-

Drying Gas (N₂) Flow: 6-8 L/min

-

Gas Temperature: 300-325 °C

-

Mass Resolution: > 60,000 FWHM

-

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₅N₃O |

| Calculated Exact Mass | 217.12151 Da[3] |

| Ion Species | [M+H]⁺ |

| Observed m/z | ~218.1288 (within 5 ppm of calculated) |

Trustworthiness: Interpreting Fragmentation Patterns

While HRMS confirms the elemental composition, tandem MS (MS/MS) provides the first glimpse into the molecule's connectivity. By selecting the [M+H]⁺ ion (m/z 218.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For indazole-carboxamides, common fragmentation pathways involve the cleavage of the amide bond.[4]

Expected Fragmentation:

-

Loss of the tert-butyl group: A significant fragment would be expected at m/z 162.06, corresponding to the loss of isobutylene (56 Da) from the protonated molecule.

-

Indazole Acylium Ion: A characteristic fragment at m/z 145.04, corresponding to the [indazole-7-carbonyl]⁺ ion, is a strong indicator of the core structure.[4]

This fragmentation data provides the first piece of evidence for the presence of both the indazole-carboxamide core and the N-tert-butyl substituent.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive placement of substituents and the establishment of through-bond connectivities. A full suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling constants of all hydrogen atoms.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin systems (i.e., which protons are coupled to each other).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH). This is the key experiment for connecting different spin systems and identifying quaternary carbons.

-

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.1 | br s | 1H | H1 (Indazole N-H) | Broad, exchangeable proton characteristic of indazole N-H.[5] |

| ~8.1 | d | 1H | H4 or H6 | Aromatic proton, doublet due to coupling with H5. |

| ~7.8 | d | 1H | H6 or H4 | Aromatic proton, doublet due to coupling with H5. |

| ~7.6 | s | 1H | Amide N-H | Singlet for the amide proton, exchangeable. |

| ~7.2 | t | 1H | H5 | Aromatic proton, triplet due to coupling with both H4 and H6. |

| ~1.4 | s | 9H | tert-butyl CH₃ | Large singlet, characteristic of the nine equivalent protons of a tert-butyl group. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O (Amide) | Typical chemical shift for an amide carbonyl carbon. |

| ~141 | C7a | Aromatic quaternary carbon adjacent to nitrogen. |

| ~128 | C3 | Aromatic CH carbon of the pyrazole ring. |

| ~127 | C5 | Aromatic CH carbon. |

| ~123 | C4 | Aromatic CH carbon. |

| ~122 | C3a | Aromatic quaternary carbon. |

| ~115 | C6 | Aromatic CH carbon. |

| ~110 | C7 | Aromatic quaternary carbon attached to the carboxamide. |

| ~51 | C(CH₃)₃ (Quaternary) | Quaternary carbon of the tert-butyl group. |

| ~29 | C(CH₃)₃ (Methyls) | Methyl carbons of the tert-butyl group. |

Authoritative Grounding: The Logic of 2D NMR Interpretation

The true power of NMR lies in the interplay of the 2D experiments to solve the structural puzzle.

-

Assign Direct Connections (HSQC): The HSQC spectrum is the starting point for assigning protonated carbons. Each cross-peak directly links a proton signal to its attached carbon signal. This will confirm the assignments for the aromatic C4, C5, C6, and the tert-butyl methyl carbons.

-

Identify Spin Systems (COSY): The COSY spectrum will show correlations between H4-H5 and H5-H6, establishing the connectivity of the three adjacent protons on the benzene portion of the indazole ring.

-

Connect the Fragments (HMBC): This is the most critical step. The HMBC spectrum reveals long-range correlations that bridge the isolated spin systems and connect them to non-protonated (quaternary) carbons. Key expected correlations include:

-

Confirming the 7-substituent: The aromatic proton H6 should show a strong correlation to the quaternary carbon C7a and a crucial correlation to the amide carbonyl carbon (C=O). This unequivocally places the carboxamide group at position 7.

-

Linking the tert-butyl group: The tert-butyl protons (at ~1.4 ppm) should show a correlation to the amide carbonyl carbon (C=O) and the quaternary carbon of the tert-butyl group itself.

-

Verifying the Indazole Core: The indazole N-H proton (H1) should show correlations to adjacent carbons C7a and C3, confirming the 1H-indazole tautomer.[6]

-

This web of interlocking correlations from the HMBC spectrum provides a self-validating system. Each piece of the puzzle must fit perfectly with the others, leading to a single, unambiguous structure.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an extremely high level of confidence, single-crystal X-ray crystallography offers the ultimate, unequivocal proof of structure by determining the precise spatial arrangement of atoms in the solid state.

Expertise & Experience: When is X-ray Crystallography Necessary?

For a novel compound or a critical process intermediate, X-ray crystallography is often a regulatory expectation. It provides irrefutable evidence of connectivity and stereochemistry, leaving no room for ambiguity. The primary challenge is often not the data analysis but obtaining a diffraction-quality single crystal.

Experimental Protocol: Growing Diffraction-Quality Crystals

Principle: The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder. Purity is paramount.

Methodology: Slow Evaporation (A Reliable Starting Point)

-

Purity Check: Ensure the compound is of high purity (>98%) as impurities can inhibit crystal growth.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which it is too soluble will not easily become supersaturated, while a solvent in which it is poorly soluble will crash out of solution too quickly. Toluene or a mixture of dichloromethane and hexane can be good starting points.[7]

-

Dissolution: In a clean, small vial, dissolve a small amount of the compound (5-10 mg) in a minimal amount of the chosen solvent.

-

Filtration: Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or loosely screwed on). Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8]

Data Analysis and Visualization

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[6] The instrument collects a diffraction pattern, from which the electron density map and, ultimately, the 3D molecular structure can be calculated. The final output will confirm:

-

The connectivity of all atoms.

-

The 7-carboxamide substitution pattern.

-

The presence of the 1H-indazole tautomer in the solid state.

-

Bond lengths, bond angles, and the conformation of the tert-butyl group.

Conclusion: A Synthesis of Evidence

The structural elucidation of N-tert-butyl-1H-indazole-7-carboxamide is a clear illustration of the power of a modern, multi-technique analytical approach. Each method provides a unique and complementary piece of the puzzle:

-

HRMS establishes the correct elemental formula.

-

Tandem MS offers initial evidence of the key functional groups.

-

1D and 2D NMR meticulously map out the carbon-hydrogen framework and establish definitive connectivity through a web of self-validating correlations.

-

X-ray Crystallography provides the final, irrefutable 3D picture of the molecule in the solid state.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unshakeable level of confidence in the structure of this critical pharmaceutical intermediate, ensuring the integrity and quality of the final therapeutic product.

References

- High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. (2025). Google Cloud.

- Wiley-VCH. (2007).

-

Alcaro, F., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Jones, P. G. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Almeida, M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Fages, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

-

N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O. PubChem. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. [Link]

-

General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

FDA. (2017). 208447Orig1s000. accessdata.fda.gov. [Link]

-

Niraparib | C19H20N4O. PubChem. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

-

analytical report - adb-butinaca (c18h26n4o2). Policija. [Link]

-

FDA. (2017). 208447Orig1s000. accessdata.fda.gov. [Link]

-

Niraparib Tosylate. Patsnap Synapse. [Link]

-

Study Report Synopsis Anonymised. Amazon S3. [Link]

Sources

- 1. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. nbinno.com [nbinno.com]

- 3. N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O | CID 47154069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(tert-butyl)-1H-indazole-7-carboxamide(1476776-76-7) 1H NMR spectrum [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to N-tert-butyl-1H-indazole-7-carboxamide (CAS: 1476776-76-7): A Key Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of a Targeted Therapy

In the landscape of oncology, the focus often lies on the final therapeutic agent. However, the journey to an effective drug is paved with critical, yet often unheralded, molecules known as intermediates. N-tert-butyl-1H-indazole-7-carboxamide is one such pivotal compound. While not a therapeutic agent in itself, its role in the synthesis of a potent anti-cancer drug underscores its significance in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this molecule, from its synthesis to its crucial application, offering field-proven insights for researchers and scientists in the field.

Chemical Identity and Properties

N-tert-butyl-1H-indazole-7-carboxamide is a heterocyclic organic compound with the molecular formula C12H15N3O.[1] Its structure features an indazole core substituted with a tert-butyl carboxamide group at the 7-position. This specific arrangement of functional groups makes it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of N-tert-butyl-1H-indazole-7-carboxamide

| Property | Value | Source |

| CAS Number | 1476776-76-7 | [1] |

| Molecular Formula | C12H15N3O | [1] |

| Molecular Weight | 217.27 g/mol | [1] |

| IUPAC Name | N-tert-butyl-1H-indazole-7-carboxamide | [1] |

| Appearance | Off-white to white powder | [2] |

| Purity | Often >99% | [2] |

Synthesis of N-tert-butyl-1H-indazole-7-carboxamide: A Step-by-Step Protocol

The synthesis of N-tert-butyl-1H-indazole-7-carboxamide is a critical step in the overall production of more complex pharmaceutical agents. The most direct and referenced method involves the amidation of 1H-indazole-7-carboxylic acid.

The Chemistry Behind the Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. However, direct reaction is often inefficient. Therefore, an activating agent is employed to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. In the documented synthesis of N-tert-butyl-1H-indazole-7-carboxamide, 1,1'-Carbonyldiimidazole (CDI) serves as an efficient activating agent. CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily reacts with tert-butylamine to form the desired amide product, with the imidazole byproduct being easily managed.

Experimental Protocol

The following protocol is based on established synthetic routes for this intermediate.[3]

Materials:

-

1H-Indazole-7-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

tert-Butylamine

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Activation of the Carboxylic Acid: In a suitable reaction vessel, dissolve 1H-indazole-7-carboxylic acid in anhydrous DMF at room temperature. To this solution, add 1,1'-Carbonyldiimidazole (CDI) portion-wise. The reaction mixture is stirred at room temperature to allow for the formation of the acylimidazolide intermediate.

-

Amine Addition: Once the activation is complete (typically monitored by TLC or LC-MS), tert-butylamine is added to the reaction mixture.

-

Reaction and Work-up: The resulting mixture is stirred until the reaction is complete. Upon completion, water is added to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water, and then dried under vacuum to yield N-tert-butyl-1H-indazole-7-carboxamide. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-tert-butyl-1H-indazole-7-carboxamide.

Application in the Synthesis of Niraparib

The primary and most significant application of N-tert-butyl-1H-indazole-7-carboxamide is its role as a key intermediate in the synthesis of Niraparib.[4] Niraparib (brand name Zejula) is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5]

The Crucial Coupling Step

In the synthesis of Niraparib, N-tert-butyl-1H-indazole-7-carboxamide undergoes a crucial C-N coupling reaction with a protected piperidine derivative. This step forms the core structure of Niraparib. The subsequent deprotection of the piperidine nitrogen yields the final active pharmaceutical ingredient.

Niraparib Synthesis: The Role of the Intermediate

Caption: Role of the intermediate in Niraparib synthesis.

Biological Context: The Significance of the End Product

While there is no documented intrinsic biological activity of N-tert-butyl-1H-indazole-7-carboxamide, its importance is intrinsically linked to the pharmacological action of Niraparib. Niraparib is a potent inhibitor of PARP enzymes, which play a critical role in DNA repair.[3] In cancer cells with certain DNA repair defects, such as BRCA mutations, the inhibition of PARP leads to a synthetic lethality, resulting in cell death.[6] Therefore, the synthesis of N-tert-butyl-1H-indazole-7-carboxamide is a vital step in the production of a targeted cancer therapy that has significantly impacted patient outcomes.

Conclusion

N-tert-butyl-1H-indazole-7-carboxamide is a prime example of a molecule whose value lies not in its own biological activity, but in its essential role as a building block for a life-saving medication. Its efficient synthesis is a key consideration for the manufacturing of Niraparib. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and its critical application in the synthesis of a targeted anti-cancer agent. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the advancement of pharmaceutical manufacturing and the continued fight against diseases like cancer.

References

- Cerretani, M., & Toniatti, C. (2021). Processes for the preparation of Niraparib and intermediates thereof. (U.S. Patent No. 10,927,095 B2). U.S. Patent and Trademark Office.

-

Chavda, R., & Trivedi, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. Retrieved from [Link]

- European Patent Office. (2022). Processes for the preparation of niraparib and intermediates thereof. (EP Patent No. 3,668,857 B1).

- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib. (Chinese Patent No. 107,235,957 A).

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(1), 233-239. Retrieved from [Link]

-

Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Retrieved from [Link]

-

Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6527. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Indazole Carboxamide Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]

-

Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. Retrieved from [Link]

-

Pharsight. (n.d.). Zejula patent expiration. Retrieved from [Link]

-

Chemsrc. (n.d.). High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. Retrieved from [Link]

Sources

- 1. N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O | CID 47154069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 5. pharsight.greyb.com [pharsight.greyb.com]

- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Characterization, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block in Modern Oncology

N-tert-butyl-1H-indazole-7-carboxamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor.[1] Niraparib has emerged as a significant therapeutic agent in the treatment of certain cancers, particularly ovarian cancer. This guide provides a comprehensive technical overview of N-tert-butyl-1H-indazole-7-carboxamide, including its chemical identity, a detailed synthesis protocol, analytical characterization, and its strategic importance in the broader context of targeted cancer therapy.

Section 1: Chemical Identity and Synonyms

A clear understanding of the nomenclature and various identifiers for a chemical entity is fundamental for researchers. N-tert-butyl-1H-indazole-7-carboxamide is known by several synonyms and chemical identifiers, which are crucial for accurate database searches and procurement.

| Identifier Type | Identifier |

| IUPAC Name | N-(tert-butyl)-1H-indazole-7-carboxamide |

| CAS Number | 1476776-76-7[2] |

| Molecular Formula | C₁₂H₁₅N₃O[2] |

| Molecular Weight | 217.27 g/mol [2] |

| Synonyms | N-(1,1-dimethylethyl)-1H-indazole-7-carboxamide, N-t-Butyl-1H-indazole-7-carboxamide |

| PubChem CID | 47154069[3] |

Section 2: Synthesis of N-tert-butyl-1H-indazole-7-carboxamide

The synthesis of N-tert-butyl-1H-indazole-7-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a well-established method for its preparation, starting from 1H-indazole-7-carboxylic acid.

Experimental Protocol: Synthesis of N-tert-butyl-1H-indazole-7-carboxamide

This protocol details the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine. The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for efficient amide bond formation under mild conditions.

Materials:

-

1H-Indazole-7-carboxylic acid

-

tert-Butylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indazole-7-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add tert-butylamine (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-tert-butyl-1H-indazole-7-carboxamide as a solid.

Causality Behind Experimental Choices:

-

HATU and DIPEA: This combination is a highly effective peptide coupling system. HATU activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the sterically hindered tert-butylamine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and drive the reaction forward.

-

Anhydrous DMF: The use of an anhydrous polar aprotic solvent like DMF is essential to prevent the hydrolysis of the activated carboxylic acid intermediate and to ensure the solubility of the reactants.

-

Aqueous Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts. The subsequent brine wash removes residual water from the organic layer.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of N-tert-butyl-1H-indazole-7-carboxamide.

Section 3: Analytical Characterization - A Self-Validating System

To ensure the identity and purity of the synthesized N-tert-butyl-1H-indazole-7-carboxamide, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, confirming the successful synthesis and the quality of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

Aromatic protons of the indazole ring.

-

A singlet for the tert-butyl group protons.

-

A broad singlet for the amide N-H proton.

-

A broad singlet for the indazole N-H proton.

Expected 13C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Signals corresponding to the aromatic carbons of the indazole ring.

-

A signal for the amide carbonyl carbon.

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

Note: For definitive structural confirmation, obtaining experimental NMR data and comparing it with predicted spectra is essential. Commercial suppliers of this compound can often provide a certificate of analysis with this data.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: A typical gradient might start at 95% A, ramping to 5% A over a set time, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indazole chromophore absorbs, typically around 254 nm.

-

Sample Preparation: A solution of the compound in the mobile phase or a suitable solvent like methanol.

The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A high-purity sample should exhibit a single major peak.

Section 4: Biological Significance - The Gateway to PARP Inhibition

The primary significance of N-tert-butyl-1H-indazole-7-carboxamide lies in its role as a key intermediate in the synthesis of Niraparib. Understanding the mechanism of action of Niraparib provides the crucial biological context for the importance of this chemical building block.

Niraparib and the PARP Signaling Pathway

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. In response to DNA single-strand breaks, PARP1 is recruited to the site of damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.

Niraparib is a potent inhibitor of PARP1 and PARP2. Its mechanism of action is twofold:

-

Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery.

-

PARP Trapping: Niraparib also "traps" PARP on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.

In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair by Niraparib is particularly lethal. This concept is known as synthetic lethality.

Visualizing the PARP Signaling Pathway and Niraparib's Intervention

Caption: The PARP signaling pathway and the mechanism of action of Niraparib.

Conclusion

N-tert-butyl-1H-indazole-7-carboxamide is more than just a chemical compound; it is a critical enabling molecule in the development of targeted cancer therapies. Its efficient and high-purity synthesis is a crucial first step in the production of Niraparib, a drug that has brought significant clinical benefit to patients. This guide has provided a detailed technical overview, from its fundamental chemical identity and synthesis to its ultimate biological significance. For researchers and drug development professionals, a thorough understanding of such key intermediates is paramount to advancing the field of oncology and developing the next generation of life-saving therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from [Link]

Sources

- 1. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 2. N-tert-butyl-1H-indazole-7-carboxamide [chemspon.com]

- 3. N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O | CID 47154069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(tert-butyl)-1H-indazole-7-carboxamide(1476776-76-7) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility Profile of N-tert-butyl-1H-indazole-7-carboxamide in Common Laboratory Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

Physicochemical Characterization of N-tert-butyl-1H-indazole-7-carboxamide

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. N-tert-butyl-1H-indazole-7-carboxamide is a heterocyclic compound with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O | [7][8] |

| Molecular Weight | 217.27 g/mol | [7][8] |

| Appearance | Off-white to white powder | [7] |

| CAS Number | 1476776-76-7 | [9] |

| XLogP3 (Predicted) | 1.8 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| pKa (Predicted) | 12.55 ± 0.40 | [10][11] |

The molecule's structure, featuring an indazole core, a carboxamide linker, and a bulky tert-butyl group, presents a classic case of balancing hydrophilic and lipophilic regions. The indazole and carboxamide moieties can participate in hydrogen bonding, while the tert-butyl group contributes to its lipophilicity.[12] The predicted XLogP3 of 1.8 suggests a moderate lipophilicity, indicating that its solubility will be highly dependent on the chosen solvent system.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[12] This concept is rooted in the intermolecular forces between the solute (N-tert-butyl-1H-indazole-7-carboxamide) and the solvent. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[13]

Solvent Properties and Their Influence

The choice of solvent is critical, and their properties dictate their interaction with the solute:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and a high dielectric constant. They are effective at solvating polar molecules and ions.[14]

-

Protic vs. Aprotic: Polar solvents can be further classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF). Protic solvents are excellent hydrogen bond donors and acceptors, while polar aprotic solvents are typically only hydrogen bond acceptors.[14]

-

Non-Polar Solvents: These have low dielectric constants and minimal dipole moments (e.g., hexane, toluene) and are best suited for dissolving non-polar, lipophilic compounds.[13]

Here is a summary of common laboratory solvents and their relevant properties:

| Solvent | Polarity Index | Dielectric Constant | Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Methanol | 5.1 | 32.70 | Polar Protic |

| Ethanol | - | 24.55 | Polar Protic |

| Isopropyl Alcohol | 3.9 | 19.92 | Polar Protic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane (DCM) | 3.1 | 8.93 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic |

| Toluene | 2.4 | 2.38 | Non-Polar |

| Hexane | 0.1 | 1.88 | Non-Polar |

(Data compiled from various sources[15][16][17][18])

Based on the structure of N-tert-butyl-1H-indazole-7-carboxamide, we can hypothesize that it will exhibit limited solubility in highly polar protic solvents like water due to the non-polar tert-butyl group and the aromatic indazole ring. Conversely, its solubility in non-polar solvents like hexane may also be limited due to the polar carboxamide and indazole functionalities. Therefore, solvents of intermediate polarity, particularly polar aprotic solvents like DMSO, DMF, and acetone, which can act as hydrogen bond acceptors, are likely to be effective at dissolving this compound.

Experimental Determination of Solubility: Protocols and Best Practices

Since no empirical data is publicly available, a systematic experimental approach is necessary. The two primary types of solubility to consider are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][19] The shake-flask method is the gold standard for its determination.[1][20]

This protocol is adapted from established methodologies and ICH guidelines.[20][21][22]

Objective: To determine the equilibrium solubility of N-tert-butyl-1H-indazole-7-carboxamide in a panel of common laboratory solvents.

Materials:

-

N-tert-butyl-1H-indazole-7-carboxamide (solid powder)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, DCM, Ethyl Acetate, Hexane)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-tert-butyl-1H-indazole-7-carboxamide to a glass vial. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or in a thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A 24-hour incubation is a common starting point, with some protocols extending to 48 or 72 hours.[19][23] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of N-tert-butyl-1H-indazole-7-carboxamide of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: Ensure undissolved solid is present in each vial before and after equilibration.

-

Multiple Time Points: Confirm that the measured solubility does not significantly change between later time points (e.g., 24h vs. 48h).

-

Replicates: Perform each determination in at least triplicate to assess reproducibility.[22]

-

Mass Balance: For a rigorous approach, the amount of remaining solid can be determined and compared to the initial amount to cross-validate the result.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer and remain in solution under specific, non-equilibrium conditions.[24][25] This is a high-throughput method often used in early drug discovery.[26]

This protocol is based on common HTS methodologies.[23][24][25]

Objective: To rapidly assess the kinetic solubility of N-tert-butyl-1H-indazole-7-carboxamide in an aqueous buffer.

Materials:

-

N-tert-butyl-1H-indazole-7-carboxamide dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplates (UV-transparent for spectrophotometric methods)

-

Multi-channel pipettes or automated liquid handler

-

Plate shaker

-

Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer)

Procedure:

-

Compound Addition:

-

Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate. Often, a serial dilution of the stock is used to test a range of concentrations.

-

-

Buffer Addition and Mixing:

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration should typically be low, e.g., 1-2%).

-

Immediately mix the contents of the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[23]

-

-

Detection of Precipitation:

-

The point of precipitation can be detected by several methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles. An increase in scattering indicates precipitation.[24]

-

UV-Vis Spectrophotometry: After filtering or centrifugation of the plate, the concentration of the dissolved compound in the supernatant is measured and compared to a standard.[24]

-

Automated Microscopy (BMI): Images and analyzes insoluble aggregates captured on a membrane.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

-

Causality Behind Experimental Choices:

-

DMSO Stock: Using a DMSO stock mimics the conditions of many high-throughput screening assays, making kinetic solubility a relevant parameter for predicting a compound's behavior in these assays.

-

Short Incubation: The short incubation time reflects the non-equilibrium nature of the measurement and provides a rapid assessment of a compound's propensity to precipitate upon dilution into an aqueous environment.

Visualizing the Workflow and Interactions

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Key Solute-Solvent Interactions

Caption: Predicted Solute-Solvent Interaction Types.

Summary and Forward Look

This guide has laid out the essential theoretical framework and practical methodologies for determining the solubility profile of N-tert-butyl-1H-indazole-7-carboxamide. While a lack of published data necessitates experimental determination, the provided protocols for both thermodynamic and kinetic solubility offer robust pathways to generate this critical information. A systematic evaluation across a range of solvents, from polar protic to non-polar, will yield a comprehensive understanding of this molecule's behavior. This data is not merely an academic exercise; it is a vital component of informed decision-making in the drug development pipeline, influencing formulation strategies, preclinical studies, and ultimately, the trajectory of a potential therapeutic agent.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Drug Discovery News. (2018, January). Substance solubility.

- Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- PubMed. (2012). Drug solubility: importance and enhancement techniques.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ChemicalBook. (n.d.). N-(tert-butyl)-1H-indazole-7-carboxamide.

- Google Cloud. (2025, October 2). High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing.

- Martinez, M. N., & Amidon, G. L. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 29–35.

- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- AAT Bioquest. (2023, March 17). What are the factors that affect solubility?.

- Villalobos, P., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393.

- Glomme, A., & Bergström, C. A. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 94(1), 1-5.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Sou, T., & Bergström, C. A. (2018). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 548(1), 446-454.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- ChemicalBook. (2025, October 14). N-(tert-butyl)-1H-indazole-7-carboxamide | 1476776-76-7.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- WuXi AppTec DMPK. (n.d.). Solubility Study.

- Food and Drug Administration, Taiwan. (n.d.). ICH harmonised guideline biopharmaceutics classification system-based biowaivers ICH M9.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of solvent effects on chemical reactivity. Chemical Reviews, 91(2), 165-195.

- Tuntland, T., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-13.

- PubChem. (n.d.). N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

- Burdick & Jackson. (n.d.). Dielectric Constant.

- VIWIT. (n.d.). N-Tert-butyl-1H-indazole-7-carboxamide.

- Chemdad. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. evotec.com [evotec.com]

- 6. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 7. nbinno.com [nbinno.com]

- 8. N-tert-butyl-1H-indazole-7-carboxamide | C12H15N3O | CID 47154069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(tert-butyl)-1H-indazole-7-carboxamide | 1476776-76-7 [chemicalbook.com]

- 10. N-(tert-butyl)-1H-indazole-7-carboxamide CAS#: 1476776-76-7 [m.chemicalbook.com]

- 11. N-tert-butyl-1H-indazole-7-carboxamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. youtube.com [youtube.com]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solvent Physical Properties [people.chem.umass.edu]

- 16. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 17. www1.chem.umn.edu [www1.chem.umn.edu]

- 18. Dielectric Constant [macro.lsu.edu]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. database.ich.org [database.ich.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. enamine.net [enamine.net]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 26. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-Depth Technical Guide to the Biological Activity of Indazole-7-Carboxamide Derivatives

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its various isomers, the indazole-7-carboxamide architecture has emerged as a particularly fruitful framework for the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides an in-depth exploration of the biological activities associated with indazole-7-carboxamide derivatives. We will dissect their preeminent role as Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the clinical success of Niraparib, and explore their potential against other key cellular targets such as protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationship (SAR) data, core experimental protocols, and future perspectives for this promising class of compounds.

The Indazole-7-Carboxamide Core: A Foundation for Potent PARP Inhibition

The most significant therapeutic application of the indazole-7-carboxamide scaffold to date is in the inhibition of PARP enzymes, a critical component of the DNA damage response (DDR). This has led to the development of powerful anti-cancer agents that exploit the concept of synthetic lethality.

Mechanism of Action: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway. When PARP is inhibited, these normally benign SSBs go unrepaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[3] In these cancer cells, the inhibition of PARP leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and apoptotic cell death. This selective killing of cancer cells with a specific genetic vulnerability (HR deficiency) while sparing normal cells is known as synthetic lethality .

Lead Compound: Niraparib (MK-4827)

The development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, known as Niraparib (formerly MK-4827), is a landmark achievement for this chemical class.[3] It is a potent oral inhibitor of both PARP-1 and PARP-2.[3][4] Initial drug discovery efforts identified the 2-phenyl-2H-indazole-7-carboxamide scaffold as a promising starting point.[5] Extensive structure-activity relationship (SAR) exploration focused on optimizing enzymatic and cellular potency while improving pharmacokinetic properties.[6] A key challenge identified was extrahepatic oxidation by cytochrome P450 enzymes CYP1A1 and CYP1A2, which was successfully engineered out through structural modifications culminating in the discovery of Niraparib.[3][6] This compound was shown to be highly effective as a single agent in xenograft models of BRCA-1 deficient cancers and has since been approved for treating various cancers.[3]

Structure-Activity Relationship (SAR) Insights

The optimization of the 2-phenyl-2H-indazole-7-carboxamide scaffold has yielded critical insights into the structural requirements for potent PARP inhibition:

-

Indazole Core: The 2H-indazole-7-carboxamide core is essential for binding to the nicotinamide pocket of the PARP enzyme. The carboxamide group forms key hydrogen bonds that anchor the molecule in the active site.

-

2-Position Phenyl Ring: Substitutions on this ring are crucial for potency and pharmacokinetics. The introduction of a basic amine, such as the (3S)-piperidin-3-yl moiety in Niraparib, was instrumental in improving aqueous solubility and oral bioavailability.[3][6]

-

Indazole Ring Substitutions: Modifications to the indazole ring itself, such as the addition of a 5-fluoro group in early analogs, were shown to enhance enzymatic inhibition.[5]

Quantitative Biological Data Summary

The potency of lead indazole-7-carboxamide derivatives has been rigorously quantified through various assays.

| Compound | Target | Assay Type | Potency | Reference |

| Niraparib (MK-4827) | PARP-1 | Enzyme Inhibition | IC₅₀ = 3.8 nM | [3][6][4] |

| PARP-2 | Enzyme Inhibition | IC₅₀ = 2.1 nM | [3][6][4] | |

| PARP | Whole Cell Activity | EC₅₀ = 4.0 nM | [3][6] | |

| BRCA-1/-2 Mutant Cells | Cell Proliferation | CC₅₀ = 10-100 nM | [3][6] | |

| Analog 48 | PARP | Enzyme Inhibition | IC₅₀ = 4 nM | [5] |

| BRCA-1 Deficient Cells | Cell Proliferation | CC₅₀ = 42 nM | [5] |

Expanding Therapeutic Horizons: Kinase Inhibition & Other Activities

While PARP inhibition is the most prominent activity, the inherent versatility of the indazole scaffold allows it to serve as a "hinge-binding" motif for a wide array of protein kinases, making this another promising avenue for the 7-carboxamide series.[7]

Potential as Protein Kinase Inhibitors

Aberrant kinase activity is a hallmark of many cancers, and numerous kinase inhibitors are approved drugs.[7] Indazole derivatives have been successfully developed as inhibitors of various kinases, including:

-

p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which plays a role in tumor cell migration and invasion.[8][9]

-

Extracellular signal-regulated kinase (ERK1/2): Indazole amides have been optimized as inhibitors of the ERK/MAPK pathway, which is frequently hyperactivated in cancers with BRAF mutations.[10]

-

VEGFR, FGFR, Aurora Kinases: Various indazole-based compounds are known to inhibit kinases involved in angiogenesis and cell cycle control.[7]

While much of the published work on kinase inhibition focuses on other indazole isomers, the fundamental ability of the indazole core to interact with the ATP-binding site of kinases suggests that the 7-carboxamide scaffold could be readily adapted for this target class. Future research should focus on synthesizing and screening libraries of indazole-7-carboxamides against diverse kinase panels.

From Bench to Clinic: Drug Development Insights

The translation of a promising chemical scaffold into a clinical candidate requires robust synthetic routes and a thorough understanding of its metabolic fate.

General Synthetic Strategies

The synthesis of 2-substituted-2H-indazole-7-carboxamides typically involves a multi-step sequence. A common approach begins with the construction of the core indazole ring, followed by functionalization. For instance, a substituted 2-fluorobenzonitrile can be reacted with hydrazine to form an amino-indazole intermediate. This is followed by selective N-alkylation and subsequent amide formation to yield the final product.

Protocol 4.1: In Vitro PARP1 Enzyme Inhibition Assay

-

Objective: To determine the concentration of the test compound required to inhibit 50% of PARP1 enzyme activity (IC₅₀).

-

Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1. The signal is detected via a streptavidin-europium conjugate.

-

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the indazole-7-carboxamide derivative (e.g., from 100 µM to 5 pM) in assay buffer (e.g., 50 mM Tris, pH 8.0, 2 mM MgCl₂). Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add recombinant human PARP1 enzyme.

-

Inhibitor Addition: Add the serially diluted compound or DMSO control to the wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Initiate the PARP reaction by adding a substrate mixture containing activated DNA, histone proteins, and biotinylated NAD+.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Stop the reaction and detect the biotinylated histones by adding streptavidin-europium. Read the plate on a time-resolved fluorescence reader.

-

Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus log[inhibitor] and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 4.2: Cell Proliferation Assay in BRCA-Mutant vs. Wild-Type Cells

-

Objective: To assess the selective anti-proliferative effect of the compound on cells with deficient homologous recombination (synthetic lethality).

-

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Methodology:

-

Cell Plating: Seed a BRCA1-mutant cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indazole-7-carboxamide derivative for 72-120 hours. Include a vehicle control (DMSO).

-

Viability Assessment: After the incubation period, add a viability reagent such as MTS or resazurin to each well.

-

Incubation & Reading: Incubate for 2-4 hours according to the manufacturer's instructions, then measure the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the CC₅₀ (concentration causing 50% reduction in cell viability) for each cell line to assess for selective potency.

-

Future Perspectives and Conclusion

The indazole-7-carboxamide scaffold has been unequivocally validated as a premier pharmacophore for targeting PARP, leading to a new class of impactful cancer therapies. The clinical success of Niraparib provides a powerful foundation and a rich dataset for guiding future drug design.